molecular formula C24H25ClN2O2 B13390372 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile

Cat. No.: B13390372
M. Wt: 408.9 g/mol
InChI Key: PZUJQWHTIRWCID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution, reduction, and protection-deprotection steps .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile involves its interaction with the calcium-sensing receptor (CaSR). By binding to CaSR, it acts as an antagonist, inhibiting the receptor’s activity. This inhibition affects various downstream signaling pathways, leading to changes in cellular calcium levels and related physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile is unique due to its high selectivity and potency as a CaSR antagonist. Its specific chemical structure allows for effective inhibition of CaSR, making it a valuable tool in research .

Properties

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

IUPAC Name

2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile

InChI

InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3

InChI Key

PZUJQWHTIRWCID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O

Origin of Product

United States

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